![molecular formula C14H9NO4 B14234923 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- CAS No. 502624-25-1](/img/structure/B14234923.png)
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- is a synthetic organic compound belonging to the pyranone family. This compound is characterized by its unique structure, which includes a pyranone ring substituted with a methyl group at the 6-position and an ethynyl group attached to a 4-nitrophenyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Nitration of the Phenyl Ring: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethynyl group can also participate in covalent bonding with target proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar pyranone structure with a methoxy group instead of an ethynyl group.
4-Hydroxy-6-methyl-2H-pyran-2-one: Similar pyranone structure with a hydroxy group instead of an ethynyl group.
2H-Pyran-2-one, tetrahydro-4-methyl-: Similar pyranone structure but with a saturated ring.
Uniqueness
2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]- is unique due to the presence of both the nitro and ethynyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
502624-25-1 |
|---|---|
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyran-2-one |
InChI |
InChI=1S/C14H9NO4/c1-10-8-12(9-14(16)19-10)3-2-11-4-6-13(7-5-11)15(17)18/h4-9H,1H3 |
Clave InChI |
UESJZPVATCVECO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


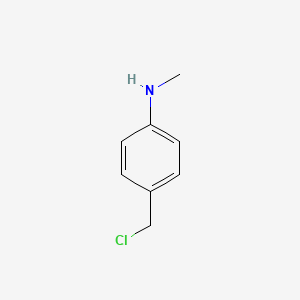
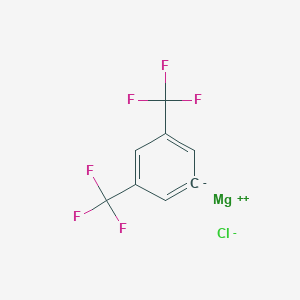


![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
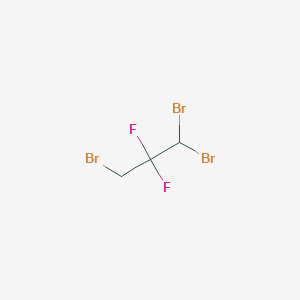

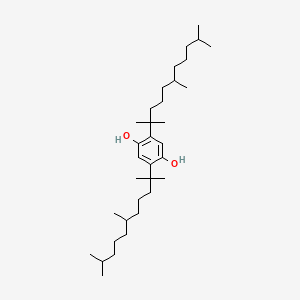

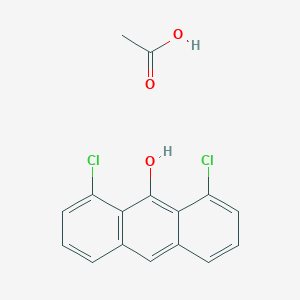
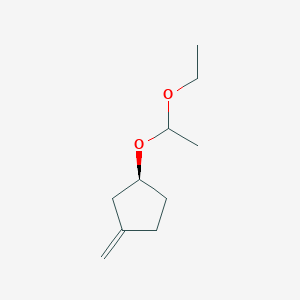
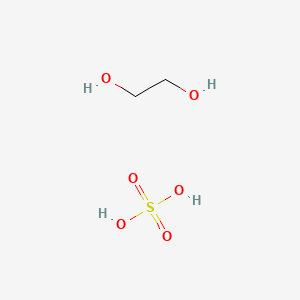
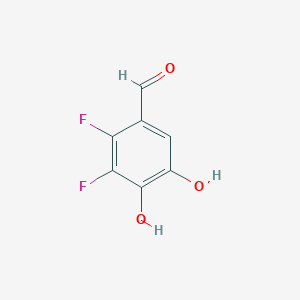
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
